molecular formula C13H12O4 B14307481 3-Furancarboxylic acid, 5-methoxy-2-phenyl-, methyl ester CAS No. 115852-14-7

3-Furancarboxylic acid, 5-methoxy-2-phenyl-, methyl ester

Katalognummer: B14307481
CAS-Nummer: 115852-14-7
Molekulargewicht: 232.23 g/mol
InChI-Schlüssel: VUYCGQOMXRGPAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Furancarboxylic acid, 5-methoxy-2-phenyl-, methyl ester is an organic compound with a complex structure that includes a furan ring, a methoxy group, and a phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Furancarboxylic acid, 5-methoxy-2-phenyl-, methyl ester typically involves the esterification of 3-Furancarboxylic acid derivatives. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts, such as solid acid catalysts, can provide a more environmentally friendly approach.

Analyse Chemischer Reaktionen

Types of Reactions

3-Furancarboxylic acid, 5-methoxy-2-phenyl-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-Furancarboxylic acid, 5-methoxy-2-phenyl-, methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 3-Furancarboxylic acid, 5-methoxy-2-phenyl-, methyl ester exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The methoxy and phenyl groups can also influence the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Furancarboxylic acid, methyl ester: Similar structure but lacks the methoxy and phenyl groups.

    2,5-Furandicarboxylic acid: Contains two carboxylic acid groups and is used in the production of bioplastics.

    Methyl 2-methyl-3-furancarboxylate: Similar ester structure but with a methyl group at a different position.

Uniqueness

3-Furancarboxylic acid, 5-methoxy-2-phenyl-, methyl ester is unique due to the presence of both methoxy and phenyl groups, which can significantly influence its chemical properties and reactivity. These functional groups can enhance the compound’s stability and provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis.

Eigenschaften

CAS-Nummer

115852-14-7

Molekularformel

C13H12O4

Molekulargewicht

232.23 g/mol

IUPAC-Name

methyl 5-methoxy-2-phenylfuran-3-carboxylate

InChI

InChI=1S/C13H12O4/c1-15-11-8-10(13(14)16-2)12(17-11)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI-Schlüssel

VUYCGQOMXRGPAH-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(O1)C2=CC=CC=C2)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.